molecular formula C14H16FN3 B11745277 3-cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11745277
M. Wt: 245.29 g/mol
InChI Key: UQLAZKQAQWKRNR-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzylamine with cyclopropylcarbonyl chloride to form an intermediate, which is then reacted with 1-methyl-1H-pyrazol-5-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C14H16FN3/c1-18-14(8-13(17-18)11-4-5-11)16-9-10-2-6-12(15)7-3-10/h2-3,6-8,11,16H,4-5,9H2,1H3

InChI Key

UQLAZKQAQWKRNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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